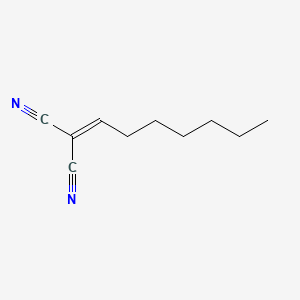
Heptylidenepropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptylidenepropanedinitrile, also known as 2-Heptylidenepropanedinitrile, is an organic compound with the molecular formula C10H14N2. This compound is characterized by the presence of a heptylidene group attached to a propanedinitrile moiety. It is a nitrile derivative and is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptylidenepropanedinitrile can be synthesized through various organic synthesis methods. One common approach involves the condensation reaction between heptanal and malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Heptylidenepropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted nitrile derivatives .
Scientific Research Applications
Heptylidenepropanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of heptylidenepropanedinitrile and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Heptylidenepropanedinitrile can be compared with other nitrile derivatives such as:
Malononitrile: A simpler nitrile compound used in similar synthetic applications.
Benzylidenemalononitrile: Another derivative with a benzylidene group instead of a heptylidene group, used in different chemical reactions.
Cyanohydrins: Compounds containing both nitrile and hydroxyl groups, used in various organic syntheses.
Uniqueness: this compound is unique due to its heptylidene group, which imparts distinct reactivity and properties compared to other nitrile derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
CAS No. |
695165-26-5 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-heptylidenepropanedinitrile |
InChI |
InChI=1S/C10H14N2/c1-2-3-4-5-6-7-10(8-11)9-12/h7H,2-6H2,1H3 |
InChI Key |
MZTUQCOHFNZSLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















